molecular formula C15H27NOSi B8273056 Benzyl({2-[(tert-butyldimethylsilyl)oxy]ethyl})amine

Benzyl({2-[(tert-butyldimethylsilyl)oxy]ethyl})amine

Cat. No. B8273056
M. Wt: 265.47 g/mol
InChI Key: IPBDAKSGKWWXQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06235730B1

Procedure details

An N,N-dimethylformamide (40 ml) solution of 2-benzyl-aminoethanol (3 g), tert-butyldimethylsilyl chloride (3.6 g), and imidazole (3.4 g) was stirred at room temperature for 1 hour in a stream of argon air. Water (300 ml) was added to the reaction solution, and the solution was extracted with ethyl acetate. The organic phase was washed with water and saturated brine, dried over sodium sulfate, and filtered. The filtrate was concentrated under reduced pressure, and the resulting residue was dried to obtain the desired compound (5.3 g, quantitative) as a pale yellow oil.
Quantity
40 mL
Type
reactant
Reaction Step One
Name
2-benzyl-aminoethanol
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C)C=[O:4].[CH2:6](CC(N)O)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[Si:17](Cl)([C:20]([CH3:23])([CH3:22])[CH3:21])([CH3:19])[CH3:18].N1[CH:29]=[CH:28][N:27]=C1>O>[CH2:6]([NH:27][CH2:28][CH2:29][O:4][Si:17]([C:20]([CH3:23])([CH3:22])[CH3:21])([CH3:19])[CH3:18])[C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
CN(C=O)C
Name
2-benzyl-aminoethanol
Quantity
3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)CC(O)N
Name
Quantity
3.6 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Name
Quantity
3.4 g
Type
reactant
Smiles
N1C=NC=C1
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was dried

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NCCO[Si](C)(C)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.